molecular formula C10H9NO5 B12004012 3-(4-Methyl-2-nitrophenyl)-2-oxopropanoic acid

3-(4-Methyl-2-nitrophenyl)-2-oxopropanoic acid

Cat. No.: B12004012
M. Wt: 223.18 g/mol
InChI Key: SRRSFSUXQOWOAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methyl-2-nitrophenyl)-2-oxopropanoic acid is an organic compound with a complex structure that includes a nitro group, a methyl group, and a ketone group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-2-nitrophenyl)-2-oxopropanoic acid typically involves multiple steps. One common method starts with the nitration of 4-methylacetophenone to introduce the nitro group. This is followed by a series of reactions to introduce the oxo and carboxylic acid groups. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and various reagents for subsequent steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-2-nitrophenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of 3-(4-Methyl-2-aminophenyl)-2-oxopropanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Methyl-2-nitrophenyl)-2-oxopropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methyl-2-nitrophenyl)-2-oxopropanoic acid involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the ketone group can form hydrogen bonds with biological molecules. These interactions can affect cellular pathways and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylphenyl)-2-oxopropanoic acid: Lacks the nitro group, leading to different chemical properties and reactivity.

    3-(2-Nitrophenyl)-2-oxopropanoic acid: The position of the nitro group affects the compound’s reactivity and interactions.

    4-Methyl-2-nitrobenzoic acid: Similar structure but lacks the ketone group, leading to different chemical behavior.

Uniqueness

3-(4-Methyl-2-nitrophenyl)-2-oxopropanoic acid is unique due to the presence of both the nitro and ketone groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

IUPAC Name

3-(4-methyl-2-nitrophenyl)-2-oxopropanoic acid

InChI

InChI=1S/C10H9NO5/c1-6-2-3-7(5-9(12)10(13)14)8(4-6)11(15)16/h2-4H,5H2,1H3,(H,13,14)

InChI Key

SRRSFSUXQOWOAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.